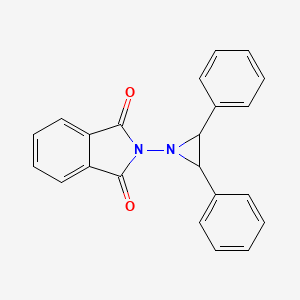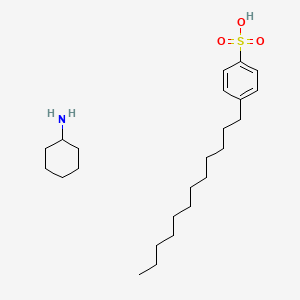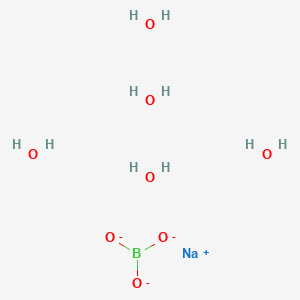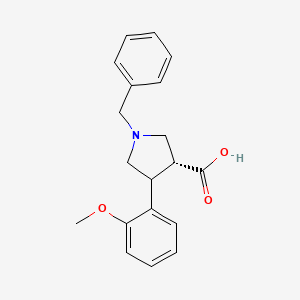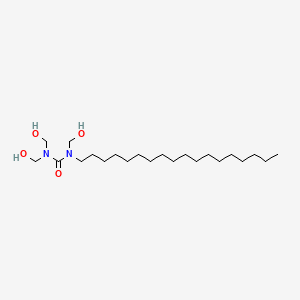
Trimethyloloctadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(Hydroxymethyl)octadecylurea is a chemical compound with the molecular formula C22H46N2O4 and a molecular weight of 402.61 g/mol . It is known for its unique structure, which includes three hydroxymethyl groups and an octadecyl chain attached to a urea moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris-(Hydroxymethyl)octadecylurea typically involves the reaction of octadecylamine with formaldehyde and urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Octadecylamine with Formaldehyde: Octadecylamine reacts with formaldehyde to form an intermediate.
Reaction with Urea: The intermediate then reacts with urea to form tris-(Hydroxymethyl)octadecylurea.
Industrial Production Methods
Industrial production of tris-(Hydroxymethyl)octadecylurea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tris-(Hydroxymethyl)octadecylurea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tris-(Hydroxymethyl)octadecylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of cell membrane permeability and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tris-(Hydroxymethyl)octadecylurea involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. The octadecyl chain provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments .
Comparación Con Compuestos Similares
Similar Compounds
Tris-(Hydroxymethyl)aminomethane (THAM): A similar compound used as a biological buffer.
Tris-(Hydroxymethyl)ethylurea: Another urea derivative with similar chemical properties.
Uniqueness
Tris-(Hydroxymethyl)octadecylurea is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required .
Propiedades
Número CAS |
37224-10-5 |
|---|---|
Fórmula molecular |
C22H46N2O4 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
1,1,3-tris(hydroxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C22H46N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-25)22(28)24(20-26)21-27/h25-27H,2-21H2,1H3 |
Clave InChI |
WYFIXSDBJXLLNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CO)C(=O)N(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


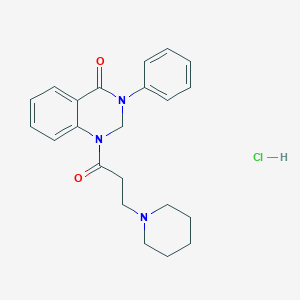
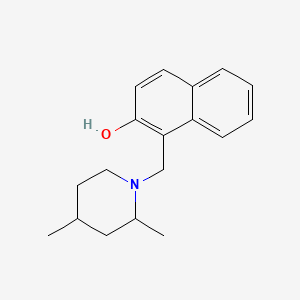
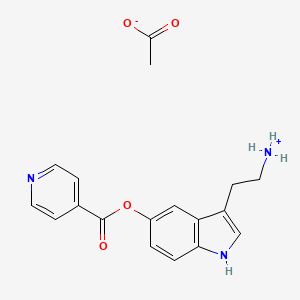
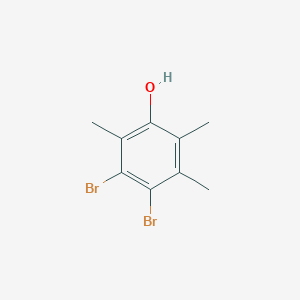


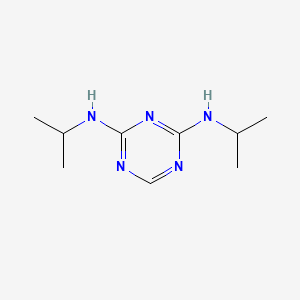
![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
